![molecular formula C17H18BrN3O B1597594 4-Brom-2-{[(1-Propyl-1H-benzimidazol-2-yl)amino]methyl}phenol CAS No. 384351-72-8](/img/structure/B1597594.png)

4-Brom-2-{[(1-Propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

Übersicht

Beschreibung

Molecular Structure Analysis

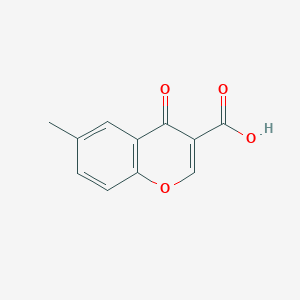

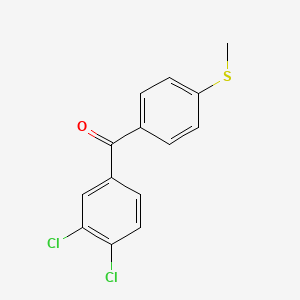

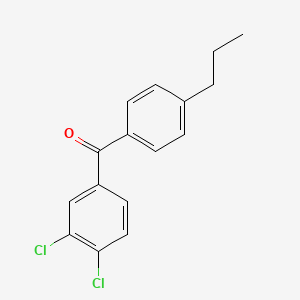

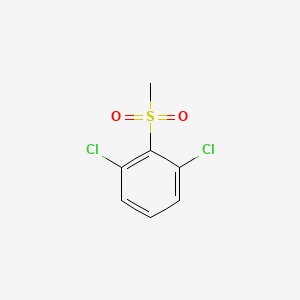

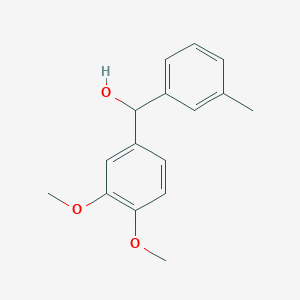

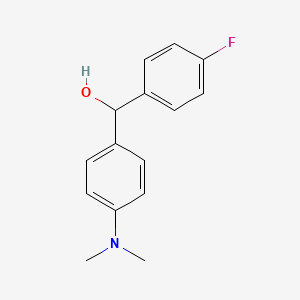

The molecular formula of this compound is C17H18BrN3O . The InChI code is 1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14 (15)20-17 (21)19-11-12-10-13 (18)7-8-16 (12)22/h3-8,10,22H,2,9,11H2,1H3, (H,19,20) . The Canonical SMILES is CCCN1C2=CC=CC=C2N=C1NCC3=C (C=CC (=C3)Br)O .Physical And Chemical Properties Analysis

The molecular weight of this compound is 360.2 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 359.06332 g/mol . The Topological Polar Surface Area is 50.1 Ų .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antibakterielle Mittel

Der Benzimidazol-Kern der Verbindung ist bekannt für seine antimikrobiellen Eigenschaften . Derivate des Benzimidazols, einschließlich derer mit einem Bromsubstituenten wie in unserer Verbindung, haben eine hemmende Wirkung gegen verschiedene Bakterienstämme wie Staphylococcus aureus und Mycobacterium tuberculosis gezeigt . Dies deutet auf einen möglichen Einsatz bei der Entwicklung neuer antimikrobieller Mittel hin, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Industrielle Anwendungen: Korrosionsschutz

Benzimidazolderivate sind auch für ihre Rolle als Korrosionsinhibitoren bekannt . Sie können schützende Filme auf Metallen bilden und verhindern, dass korrosive Stoffe Schäden verursachen. Diese Anwendung ist in Industrien entscheidend, in denen Metallkomponenten rauen Umgebungen ausgesetzt sind, wie z. B. in Pipelines und Meeresstrukturen.

Umweltwissenschaften: Analytische Studien

In der Umweltwissenschaft können die Derivate der Verbindung in der analytischen Chemie verwendet werden, um Umweltproben auf Kontamination zu untersuchen oder um chemische Reaktionen zu überwachen, die in der Umwelt ablaufen . Die hohe Reinheit und spezifische Reaktivität solcher Verbindungen macht sie für präzise Messungen und Analysen geeignet.

Biochemieforschung: Enzyminhibition

Die Benzimidazol-Einheit ist strukturell ähnlich zu Nukleotiden, wodurch sie mit Enzymen interagieren und deren Aktivität möglicherweise hemmen kann . Diese Eigenschaft ist wertvoll in der Biochemieforschung, wo Enzyminhibitoren verwendet werden, um Stoffwechselwege und Krankheitsmechanismen zu untersuchen.

Materialwissenschaften: Halbleiterforschung

Verbindungen mit Benzimidazol-Strukturen wurden als n-Typ-Dotierstoffe in der Halbleiterforschung verwendet . Sie sind besonders nützlich in der organischen Elektronik, wo sie die Leistung von Geräten wie organischen Dünnschichttransistoren verbessern können.

Analytische Chemie: Chromatographie

In der analytischen Chemie können solche Verbindungen als Standards oder Reagenzien in chromatographischen Methoden dienen . Ihre einzigartigen chemischen Eigenschaften ermöglichen ihren Einsatz bei der Trennung und Quantifizierung komplexer Gemische, was für die Pharma- und Chemieindustrie unerlässlich ist.

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets through the benzimidazole moiety, a heterocyclic aromatic organic compound that is a part of many pharmaceutical drugs . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

Benzimidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Result of Action

Given the wide range of activities associated with benzimidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the benzimidazole moiety can bind to enzyme active sites, potentially inhibiting or modulating their activity. This compound has been shown to interact with enzymes such as kinases and proteases, affecting their catalytic functions. Additionally, the phenol group can form hydrogen bonds with amino acid residues in proteins, further influencing their structure and function .

Cellular Effects

The effects of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. It also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of various genes. Furthermore, 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol involves several key interactions at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For instance, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, preventing substrate phosphorylation. Additionally, the benzimidazole moiety can interact with DNA and RNA, potentially affecting gene expression and protein synthesis. The phenol group can also participate in redox reactions, influencing cellular oxidative stress levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can become toxic, leading to adverse effects such as oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .

Metabolic Pathways

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

The transport and distribution of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. These factors play a critical role in determining the pharmacokinetics and therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its binding interactions and post-translational modifications. For example, the benzimidazole moiety can target this compound to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Eigenschaften

IUPAC Name |

4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHQUMYYTLJGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361848 | |

| Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384351-72-8 | |

| Record name | 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)

![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)

![3'-Methyl[1,1'-biphenyl]-4-amine](/img/structure/B1597528.png)